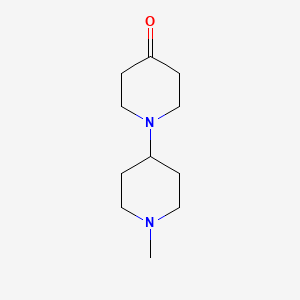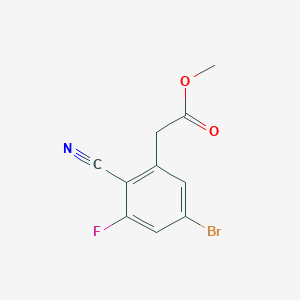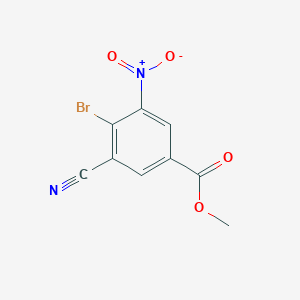![molecular formula C17H10F3NO3 B1417420 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione CAS No. 478077-39-3](/img/structure/B1417420.png)
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
Übersicht
Beschreibung
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a synthetic compound with the molecular formula C17H10F3NO3 . It falls under the category of indandione-based dyes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C17H10F3NO3 . The molecular weight is 333.26 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula, C17H10F3NO3, and its molecular weight, 333.26 g/mol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its trifluoromethyl group and chromene-dione structure, may serve as a precursor in the synthesis of various therapeutic agents. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of pharmaceuticals . Therefore, it could be instrumental in developing new medications with improved efficacy and pharmacokinetic profiles.
Organic Synthesis: Precursor for Coumarin Derivatives
In organic synthesis, this compound could be used to prepare substituted coumarins, which are valuable in synthesizing natural products and pharmaceuticals. The chromene-dione moiety is a key intermediate in the synthesis of 4-trifluoromethyl coumarins, which have applications ranging from anticoagulants to enzyme inhibitors .
Material Science: Development of Organic Semiconductors
The unique electronic properties of the trifluoromethyl group, combined with the conjugated system of the chromene-dione, suggest potential use in the development of organic semiconductors. These materials are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Analytical Chemistry: Chromophoric Reagent
Due to its chromophoric properties, this compound could be used as a reagent in colorimetric assays or as a fluorescent marker in analytical chemistry. Its ability to absorb and emit light at specific wavelengths makes it useful for detecting the presence of other substances .
Environmental Science: Study of Halogenated Compounds’ Impact
The trifluoromethyl group is a common moiety in halogenated compounds, which are often studied for their environmental impact. This compound could be used in research to understand the behavior and degradation of halogenated organics in various ecosystems .
Biochemistry Research: Enzyme Interaction Studies
In biochemistry, the compound’s structure could interact with enzymes, making it a valuable tool for studying enzyme mechanisms and inhibition. Its potential to bind to active sites or allosteric sites on enzymes could provide insights into enzyme function and regulation .
Eigenschaften
IUPAC Name |
4-hydroxy-3-[[4-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUUFLCZOIJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



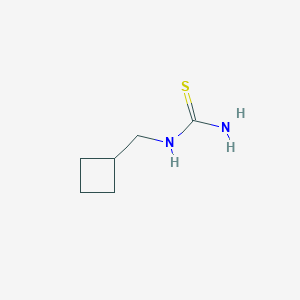


![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)
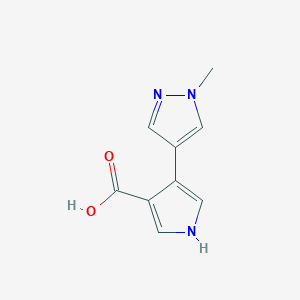

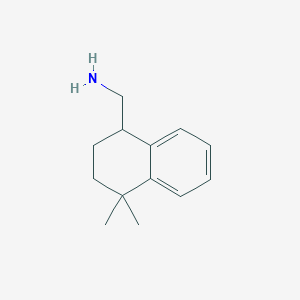
![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
